molecular formula C8H7BrO3 B8011587 2-Bromo-5-(hydroxymethyl)benzoic acid CAS No. 1187238-21-6

2-Bromo-5-(hydroxymethyl)benzoic acid

Cat. No.: B8011587
CAS No.: 1187238-21-6
M. Wt: 231.04 g/mol
InChI Key: AWJRTSLWIVNCNW-UHFFFAOYSA-N
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Description

Overview of Halogenated Aromatic Carboxylic Acids in Organic Chemistry

Halogenated aromatic carboxylic acids are a class of organic compounds characterized by a benzene (B151609) ring substituted with at least one halogen atom and one carboxylic acid group. wikipedia.org These compounds are valuable precursors in a variety of organic reactions. The carbon-halogen bond can participate in cross-coupling reactions, such as the Suzuki, Heck, and Ullmann reactions, to form new carbon-carbon or carbon-heteroatom bonds. wikipedia.orgwikipedia.orgorganic-chemistry.org The carboxylic acid group, on the other hand, can undergo esterification, amidation, or reduction to an alcohol, providing another avenue for molecular elaboration. youtube.com The presence of a halogen can also modulate the acidity of the carboxylic acid and influence the regioselectivity of further electrophilic aromatic substitution reactions. nih.govnih.gov

Importance of Bromine and Hydroxymethyl Substituents in Aromatic Systems

The bromine and hydroxymethyl substituents each impart distinct and important properties to an aromatic system. Bromine, a halogen, primarily exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, and a weaker electron-donating resonance effect (+R) through its lone pairs. byjus.com In benzoic acids, an ortho-bromo substituent is known to increase the acidity of the carboxylic acid through the "ortho effect." vedantu.combyjus.comquora.comkhanacademy.orgquora.com This effect is a combination of steric and electronic factors where the bulky ortho substituent forces the carboxylic acid group out of the plane of the benzene ring, which stabilizes the carboxylate anion. vedantu.comquora.com

The hydroxymethyl group (-CH₂OH) is generally considered a weak electron-donating group. nih.gov It is a versatile functional handle that can be readily oxidized to an aldehyde or a carboxylic acid, or it can participate in esterification or etherification reactions. Its presence adds a site for potential hydrogen bonding, which can influence the molecule's physical properties and intermolecular interactions.

Structural Features and Functional Group Interplay within 2-Bromo-5-(hydroxymethyl)benzoic acid

In this compound, the three functional groups—carboxylic acid, bromine, and hydroxymethyl—are positioned in a way that suggests a complex interplay of steric and electronic effects. The bromine atom is ortho to the carboxylic acid, while the hydroxymethyl group is in the meta position relative to the carboxyl group and para to the bromine.

The dominant interaction is expected to be the ortho effect between the bromine and the carboxylic acid. vedantu.combyjus.com The steric bulk of the bromine atom is likely to cause a rotation of the carboxylic acid group out of the plane of the benzene ring, a phenomenon known as Steric Inhibition of Resonance (SIR). quora.com This would increase the acidity of the benzoic acid compared to its non-brominated counterpart.

Electronically, the bromine atom and the carboxylic acid group are both electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. The hydroxymethyl group provides a slight counteracting electron-donating effect. This electronic environment, combined with the directing effects of the substituents, will govern the reactivity of the aromatic ring in further chemical modifications. The presence of both a hydrogen-bond donor (hydroxyl and carboxyl) and acceptor (carbonyl and hydroxyl) suggests that this molecule can participate in intricate hydrogen-bonding networks in the solid state. ucl.ac.uk

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1187238-21-6 cymitquimica.com
Molecular Formula C₈H₇BrO₃ cymitquimica.com
Molecular Weight 231.04 g/mol cymitquimica.comepa.gov
Appearance Solid cymitquimica.com

Table 2: Expected Effects of Substituents on the Benzoic Acid Ring

SubstituentPositionElectronic EffectSteric EffectImpact on Acidity
Bromo OrthoInductive (-I) > Resonance (+R)HighIncrease (Ortho effect)
Hydroxymethyl MetaWeakly DonatingLowMinor
Carboxylic Acid -Electron Withdrawing (-I, -R)ModerateReference Group

Research Gaps and Future Directions for this compound Studies

Despite its commercial availability as a chemical building block, there is a notable lack of dedicated research on this compound in the scientific literature. cymitquimica.combldpharm.combldpharm.com This presents several opportunities for future investigation.

A primary research gap is the absence of a published, optimized synthesis protocol. While methods for analogous compounds like 2-bromo-5-methoxybenzoic acid exist, a detailed study on the synthesis of the title compound would be valuable. google.com Furthermore, comprehensive characterization data, including detailed NMR and IR spectroscopy, and single-crystal X-ray diffraction analysis, is needed to experimentally confirm the structural features and functional group interplay discussed previously.

The biological activity of this compound remains unexplored. Given that many substituted benzoic acids exhibit a range of biological effects, screening this compound for potential antimicrobial, anticancer, or other therapeutic activities could be a fruitful area of research. wikipedia.org Its structure also makes it an interesting candidate for the development of novel enzyme inhibitors or receptor ligands.

Finally, the potential applications of this compound in materials science are yet to be investigated. Its trifunctional nature makes it a candidate for the synthesis of specialty polymers, metal-organic frameworks (MOFs), or as a precursor for novel ligands in catalysis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-(hydroxymethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3,10H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJRTSLWIVNCNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601286097
Record name 2-Bromo-5-(hydroxymethyl)benzoic acid
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Molecular Weight

231.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187238-21-6
Record name 2-Bromo-5-(hydroxymethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187238-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-(hydroxymethyl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathway Design for 2 Bromo 5 Hydroxymethyl Benzoic Acid

Strategic Approaches to Aryl Bromination in Benzoic Acid Scaffolds

The introduction of a bromine atom onto a benzoic acid framework is a classic example of electrophilic aromatic substitution. The regiochemical outcome of this reaction is primarily governed by the electronic properties of the substituents already present on the aromatic ring.

Achieving the specific 2-bromo substitution pattern on a benzoic acid derivative that also contains a group at the 5-position is a non-trivial synthetic problem. The carboxyl group (-COOH) is an electron-withdrawing group and, as such, is a meta-director. shaalaa.com Direct bromination of benzoic acid using a catalyst like ferric bromide (FeBr₃) predictably yields m-bromobenzoic acid. youtube.com Therefore, to achieve bromination at the C-2 position (ortho to the carboxyl group), the directing influence of other substituents must be leveraged.

The synthesis often begins not with benzoic acid itself, but with a precursor where the directing effects of the substituents align to favor the desired ortho-bromination. For instance, a plausible precursor is a benzoic acid derivative with a strong ortho, para-directing group at the C-3 position, such as a hydroxyl or methoxy (B1213986) group. In the case of 3-methoxybenzoic acid, the methoxy group strongly activates the ortho (C-2 and C-6) and para (C-4) positions. The C-2 position is sterically accessible and electronically activated, making it a prime site for electrophilic attack by bromine. Indeed, syntheses have been reported where 3-methoxybenzoic acid is brominated to yield 2-bromo-5-methoxybenzoic acid, a key intermediate that can be later demethylated. google.com The success of this strategy hinges on the activating group's ability to override the meta-directing influence of the carboxyl group.

While elemental bromine (Br₂) is the traditional brominating agent, modern synthesis often employs alternative reagents like N-Bromosuccinimide (NBS) and 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) for improved handling, safety, and selectivity. google.comwikipedia.org These reagents serve as sources of electrophilic bromine, particularly under acidic conditions.

NBS is widely used for radical-mediated allylic and benzylic brominations but is also effective for the electrophilic bromination of electron-rich aromatic rings. wikipedia.orgmissouri.edumasterorganicchemistry.com DBDMH is often considered a more stable and cost-effective alternative to NBS for the bromination of arenes. google.comorganic-chemistry.org It is particularly effective for the ortho-monobromination of activated phenols. okayama-u.ac.jp In a patented process to create a related compound, 2-bromo-5-methoxybenzoic acid, both NBS and DBDMH were successfully used as the brominating agent in the presence of concentrated sulfuric acid. google.com

Table 1: Comparison of Common Brominating Agents for Aromatic Systems

FeatureN-Bromosuccinimide (NBS)1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
Primary Use Allylic/Benzylic bromination, Aromatic bromination wikipedia.orgAromatic bromination, Oxidation organic-chemistry.org
Form White to off-white crystalline solid missouri.eduStable, white crystalline solid
Advantages Convenient source of Br• and electrophilic bromine wikipedia.orgHigh bromine content, stable, cost-effective vs. NBS google.comorganic-chemistry.org
Conditions Often used with radical initiators (for allylic) or acid catalysts (for aromatic) wikipedia.orgmissouri.eduTypically requires a strong acid catalyst for aromatic substitution manac-inc.co.jp
Selectivity Can provide para-selectivity in electron-rich aromatics with DMF as solvent wikipedia.orgReported to be effective for ortho-monobromination of phenols okayama-u.ac.jp

The choice of catalyst and reaction conditions is paramount in controlling the regioselectivity and efficiency of aryl bromination. For deactivating substrates like benzoic acid, a Lewis acid catalyst such as FeBr₃ is typically required to polarize the Br-Br bond and generate a potent electrophile. youtube.com

However, when using reagents like DBDMH for the bromination of activated benzoic acid derivatives, Brønsted acids are often the catalysts of choice. manac-inc.co.jp Concentrated sulfuric acid or oleum (B3057394) can serve as both the catalyst and the solvent, protonating the brominating agent to increase its electrophilicity. researchgate.net This approach has been successfully applied in the synthesis of 2-bromo-5-methoxybenzoic acid from m-methoxybenzoic acid, where concentrated sulfuric acid was used alongside a co-catalyst system. google.com The reaction temperature and time must also be carefully controlled to prevent over-bromination or side reactions. For instance, palladium catalysis has been developed for C-H activation to achieve bromination, but these methods typically direct to the meta position of benzoic acids, which is not suitable for this specific target molecule. rsc.orgrsc.org

Introduction and Functionalization of Hydroxymethyl Groups

The introduction of the hydroxymethyl (-CH₂OH) group at the C-5 position requires a separate set of synthetic transformations, which can be approached in several ways. One strategy involves the reduction of a pre-existing carboxylic acid at that position, while another involves the functionalization of a methyl group.

A potential, though complex, synthetic route involves a precursor such as 2-bromoterephthalic acid (2-bromo-1,4-benzenedicarboxylic acid). In this scenario, one of the two carboxyl groups must be selectively reduced to a hydroxymethyl group.

The direct reduction of carboxylic acids requires powerful reducing agents, as they are less reactive than aldehydes or ketones.

Lithium Aluminium Hydride (LiAlH₄): This is the classic reagent for reducing carboxylic acids to primary alcohols. chemguide.co.uk The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous acidic workup. chemguide.co.uk Importantly, LiAlH₄ does not typically reduce aryl halides, making it chemoselective for the carboxyl group in a brominated benzoic acid derivative.

Borane Reagents: Borane (BH₃), often used as a complex with THF (BH₃·THF), is another effective reagent for reducing carboxylic acids. It offers excellent chemoselectivity, reducing acids in the presence of many other functional groups, including esters and aryl halides.

Sodium Borohydride (B1222165) (NaBH₄) via Activation: While NaBH₄ itself is generally not strong enough to reduce carboxylic acids, it can be used if the acid is first converted to a more reactive intermediate. chemguide.co.uk For example, the carboxylic acid can be converted in situ into a mixed anhydride (B1165640), which is then readily reduced by NaBH₄. nih.gov This method can offer high chemoselectivity under mild conditions. nih.gov

In a multi-step synthesis involving a molecule with multiple reactive sites like 2-bromo-5-(hydroxymethyl)benzoic acid, the use of protecting groups is often indispensable. wikipedia.org Protecting groups temporarily mask a functional group to prevent it from reacting under a specific set of conditions, and they must be removable later in the sequence without disturbing the rest of the molecule. organic-chemistry.orgwiley.com

An "orthogonal" protection strategy, where different protecting groups are removed by different types of reactions (e.g., one by acid, one by base, one by hydrogenation), is a powerful tool for complex syntheses. organic-chemistry.org For a synthesis starting from a precursor with two carboxyl groups, one could be protected as a benzyl (B1604629) ester (removable by hydrogenolysis) and the other as a methyl ester (removable by saponification), allowing each to be addressed independently.

Table 2: Common Protecting Groups for Carboxyl and Hydroxyl Functions

Functional GroupProtecting GroupAbbreviationProtection ConditionsDeprotection Conditions
Carboxylic Acid Methyl Ester-MeOH, H⁺NaOH, H₂O; or strong acid
Benzyl EsterBnBenzyl alcohol, H⁺H₂, Pd/C (Hydrogenolysis) libretexts.org
tert-Butyl EstertBuIsobutylene, H⁺Trifluoroacetic Acid (TFA) libretexts.org
Hydroxyl Benzyl EtherBnNaH, Benzyl BromideH₂, Pd/C (Hydrogenolysis) highfine.com
tert-Butyldimethylsilyl EtherTBDMS/TBSTBDMS-Cl, Imidazole (B134444)Tetrabutylammonium fluoride (B91410) (TBAF) wikipedia.org
Tetrahydropyranyl EtherTHPDihydropyran, H⁺Aqueous Acid highfine.com

Multi-step Synthetic Sequences Leading to this compound

The synthesis of this compound is not typically achieved in a single step but rather through carefully designed multi-step sequences. A common strategy involves the functionalization of a pre-brominated benzoic acid derivative.

One plausible and effective pathway commences with 2-bromo-5-methylbenzoic acid . This route involves a sequence of reactions, including protection of the carboxylic acid, side-chain functionalization, and subsequent deprotection.

Esterification: The carboxylic acid group of 2-bromo-5-methylbenzoic acid is first protected, commonly as a methyl or ethyl ester, to prevent it from interfering with subsequent reactions.

Side-Chain Bromination: The methyl group of the resulting ester is then subjected to a radical bromination, typically using N-bromosuccinimide (NBS) with a radical initiator, to yield a 5-(bromomethyl)benzoate intermediate.

Hydrolysis to Alcohol: The bromomethyl group is subsequently hydrolyzed to the desired hydroxymethyl group, often using aqueous base or silver oxide in a moist solvent.

Saponification: The final step involves the hydrolysis of the ester group back to the carboxylic acid, yielding the target molecule, this compound.

An alternative synthetic approach can be envisioned starting from 2-bromo-5-methoxybenzoic acid , a key intermediate whose synthesis is well-documented. google.com

Synthesis of Intermediate: 2-bromo-5-methoxybenzoic acid is synthesized via the bromination of m-methoxybenzoic acid in a halogenated hydrocarbon solvent. google.com

Reduction of Carboxylic Acid: The carboxylic acid is reduced to a primary alcohol, (2-bromo-5-methoxyphenyl)methanol, using a suitable reducing agent.

Demethylation: The methoxy group is cleaved to a hydroxyl group using a reagent such as boron tribromide (BBr3), a method commonly used for O-demethylation of aryl methyl ethers. chemicalbook.comnih.gov This would result in 2-bromo-5-hydroxybenzyl alcohol, which would then need the alcohol to be selectively oxidized to a carboxylic acid, a potentially challenging step.

Optimization of Reaction Parameters for Yield and Purity

Optimizing reaction parameters is critical for maximizing the yield and purity of this compound and its intermediates. This involves a systematic study of solvent effects, temperature, and reagent stoichiometry.

Solvent Effects on Reaction Outcomes

The choice of solvent significantly influences reaction rates, selectivity, and the ease of product purification. In the synthesis of the key intermediate, 2-bromo-5-methoxybenzoic acid, halogenated hydrocarbons are preferred. google.com

Reaction Solvents: A Chinese patent details the use of solvents such as dichloromethane (B109758), dichloroethane, and chloroform (B151607) for the bromination of m-methoxybenzoic acid, all of which provide high yields and purities. google.com The use of concentrated sulfuric acid as both a catalyst and a solvent is also a common strategy in the bromination of benzoic acid derivatives, as it can prevent the solidification of the reaction mixture and lead to high selectivity. google.com

Recrystallization Solvents: Solvents are also critical for purification. The final product from the bromination reaction is often purified by recrystallization from solvents like ethanol, methanol, or isopropanol (B130326) to achieve high purity (e.g., >99%). google.comchemicalbook.com The effect of solvents on the crystal growth and morphology of benzoic acid is a well-studied phenomenon, where solvent polarity can quantitatively manipulate crystal shapes and aspect ratios. rsc.org

Solvent (Reaction)Solvent (Recrystallization)YieldPuritySource
DichloromethaneEthanol93.6%99.4% google.com
DichloroethaneMethanol92.8%99.5% google.com
ChloroformIsopropanol92.8%99.5% google.com

Temperature and Stoichiometry Control

Precise control over temperature and the molar ratios of reactants is fundamental to achieving desired outcomes, minimizing side products, and ensuring reaction safety.

Temperature: For the bromination of m-methoxybenzoic acid, the reaction temperature is typically controlled between 25-30 °C to ensure a steady reaction rate and prevent unwanted side reactions. google.com In other related syntheses, such as diazotization reactions, temperatures are often kept much lower (e.g., at or below 0 °C) to maintain the stability of the diazonium salt intermediate. orgsyn.org

Stoichiometry: The molar ratios of the starting material to the brominating agent and catalysts are carefully controlled. For instance, in the synthesis of 2-bromo-5-methoxybenzoic acid, the molar ratio of m-anisic acid to the brominating reagent can range from 1:0.6 to 1:3.0. google.com The patent examples utilize a slight excess of the brominating agent (dibromohydantoin) relative to the m-methoxybenzoic acid to drive the reaction to completion. google.com

The following table summarizes the reaction conditions from several examples in the synthesis of 2-bromo-5-methoxybenzoic acid. google.com

Starting Material (m-methoxybenzoic acid)Brominating AgentCatalystsSolventTemp.TimeYield
0.1 molDibromohydantoin (0.15 mol)Potassium bromate (B103136) (0.01 mol), Red phosphorus (0.01 mol)Dichloromethane25-30 °C3h93.6%
0.1 molN-bromosuccinimide (0.15 mol)Potassium bromide (0.01 mol), Red phosphorus (0.01 mol)Dichloromethane25-30 °C3h93.4%
0.1 molDibromohydantoin (0.13 mol)Potassium bromide (0.015 mol), Red phosphorus (0.008 mol)Dichloroethane25-30 °C3h92.8%

Development of Scalable Synthetic Processes

Transitioning a synthetic route from the laboratory bench to an industrial scale requires the development of a practical, robust, and cost-effective process. For this compound, this involves considerations similar to those for other fine chemicals.

A key aspect of scalability is starting with cheap and readily available materials. thieme-connect.com The development of a scalable process for a related compound, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, provides a relevant case study. In this process, dimethyl terephthalate (B1205515) was used as an inexpensive starting material, and the synthesis was successfully run on a 70 kg/batch scale, achieving a 24% total yield over six steps. thieme-connect.com This demonstrates that complex multi-step syntheses of substituted bromo-benzoic acids can be effectively scaled.

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 5 Hydroxymethyl Benzoic Acid

Transformations Involving the Bromine Atom

The bromine atom on the aromatic ring is a key site for various chemical reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAAr) provides a pathway to replace the bromine atom with various nucleophiles. This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups. nih.govnih.gov In the case of 2-Bromo-5-(hydroxymethyl)benzoic acid, the carboxylic acid group provides some electron-withdrawing character, facilitating the reaction. The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process. achemblock.com The nucleophile first attacks the carbon atom bearing the bromine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. achemblock.com In the second step, the leaving group, in this case, the bromide ion, is expelled, restoring the aromaticity of the ring. achemblock.com

The reactivity in SNAr can be influenced by the nature of the nucleophile and the reaction conditions. For instance, amines can be used as nucleophiles to introduce nitrogen-containing substituents. conicet.gov.ar The reaction of this compound with an amine would proceed through the formation of a Meisenheimer intermediate, leading to the corresponding amino-substituted benzoic acid derivative. In some cases, particularly with unactivated or less-activated aryl halides, the reaction may proceed through a concerted mechanism where bond formation and bond-breaking occur in a single step. nih.gov

A variety of nucleophiles can be employed in these transformations, leading to a diverse range of substituted products.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the bromine atom of this compound serves as an excellent handle for such transformations.

Suzuki Reaction: The Suzuki coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.org This reaction is widely used for the synthesis of biaryl compounds. wikipedia.org The catalytic cycle of the Suzuki reaction involves three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. wikipedia.org

For this compound, a typical Suzuki coupling with an arylboronic acid would be carried out using a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base like potassium carbonate or cesium carbonate in a suitable solvent system. The reaction is compatible with a wide range of functional groups, making it a versatile method for the synthesis of complex molecules. nih.gov

Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. mdpi.com This reaction is a valuable method for the synthesis of substituted alkenes. mdpi.com The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination step releases the substituted alkene product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base. odinity.com

The reaction of this compound with an acrylate, for example, would yield a cinnamic acid derivative. The reaction conditions typically involve a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand, a base (e.g., triethylamine), and a polar aprotic solvent like DMF or NMP. ugent.be

Sonogashira Reaction: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. nih.gov This reaction is a cornerstone for the synthesis of arylalkynes. nih.gov The proposed mechanism involves a palladium catalytic cycle, similar to other cross-coupling reactions, and a copper cycle. The copper acetylide, formed from the terminal alkyne and the copper(I) salt, undergoes transmetalation to the palladium complex. researchgate.net

A typical Sonogashira coupling of this compound with a terminal alkyne would be performed using a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) salt (e.g., CuI), and a base such as an amine (e.g., triethylamine (B128534) or diisopropylamine) in a suitable solvent. nih.gov Copper-free Sonogashira protocols have also been developed. nih.gov

Table 1: Representative Cross-Coupling Reactions of this compound

Reaction Coupling Partner Catalyst/Reagents Product
Suzuki Arylboronic acid Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O 2-Aryl-5-(hydroxymethyl)benzoic acid
Heck Alkene (e.g., Acrylate) Pd(OAc)₂, PPh₃, Et₃N, DMF 2-Alkenyl-5-(hydroxymethyl)benzoic acid
Sonogashira Terminal Alkyne Pd(PPh₃)₄, CuI, Et₃N, THF 2-Alkynyl-5-(hydroxymethyl)benzoic acid

Reductive Debromination Reactions

Reductive debromination offers a method to selectively remove the bromine atom from the aromatic ring, yielding 5-(hydroxymethyl)benzoic acid. This transformation can be achieved through various reductive methods. A common approach involves catalytic hydrogenation, where the compound is treated with hydrogen gas in the presence of a palladium catalyst, often supported on carbon (Pd/C). This method is generally clean and efficient.

Alternative methods for reductive debromination include the use of reducing agents such as sodium borohydride (B1222165) in the presence of a palladium catalyst. Electrochemical methods have also been developed for the reductive dehalogenation of aryl halides.

Reactions of the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) is a versatile functional handle that can undergo a range of transformations, including oxidation, esterification, and etherification.

Oxidation Reactions to Aldehyde and Carboxylic Acid Functionalities

The primary alcohol of the hydroxymethyl group can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane (B109758) are commonly used for this purpose. These conditions selectively convert the primary alcohol to an aldehyde, yielding 2-bromo-5-formylbenzoic acid, without over-oxidation to the carboxylic acid.

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) in a basic solution, or chromium trioxide (CrO₃) in aqueous sulfuric acid (Jones oxidation). These powerful oxidants will transform the hydroxymethyl group into a second carboxylic acid group, resulting in the formation of 2-bromo-isophthalic acid.

Table 2: Oxidation Reactions of the Hydroxymethyl Group

Target Functionality Reagent Product
Aldehyde Pyridinium chlorochromate (PCC) 2-Bromo-5-formylbenzoic acid
Carboxylic Acid Potassium permanganate (KMnO₄) 2-Bromo-isophthalic acid

Esterification and Etherification Reactions

The hydroxyl group of the hydroxymethyl moiety can readily undergo esterification and etherification reactions to introduce a variety of functional groups.

Esterification: Esterification can be achieved by reacting this compound with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) in the presence of an acid catalyst or a coupling agent. For example, reaction with acetic anhydride (B1165640) in the presence of a catalytic amount of sulfuric acid or a base like pyridine (B92270) would yield 2-bromo-5-(acetoxymethyl)benzoic acid.

Etherification: The formation of an ether can be accomplished through a Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For instance, treatment with sodium hydride followed by reaction with methyl iodide would produce 2-bromo-5-(methoxymethyl)benzoic acid.

Substitution Reactions at the Hydroxymethyl Position

The hydroxymethyl group (-CH₂OH) of this compound is a primary alcohol and can undergo substitution reactions, typically after conversion of the hydroxyl group into a better leaving group.

A common strategy involves converting the alcohol to an alkyl halide or a sulfonate ester. For instance, treatment with a halogenating agent like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would convert the hydroxymethyl group to a chloromethyl or bromomethyl group, respectively. These resulting benzylic halides are highly reactive towards nucleophilic substitution.

Another approach is the conversion to a sulfonate ester, such as a tosylate or mesylate, by reacting the alcohol with tosyl chloride or mesyl chloride in the presence of a base. The resulting sulfonate is an excellent leaving group, readily displaced by a wide range of nucleophiles.

Table 1: Potential Substitution Reactions at the Hydroxymethyl Position

Reagent Intermediate Functional Group Potential Subsequent Nucleophiles Final Product Type
HBr / PBr₃ Bromomethyl (-CH₂Br) CN⁻, OR⁻, N₃⁻, RCOO⁻ Nitrile, Ether, Azide, Ester
SOCl₂ Chloromethyl (-CH₂Cl) I⁻ (Finkelstein reaction), NH₃ Alkyl iodide, Amine

These substitutions are fundamental in synthetic chemistry for building more complex molecules from the this compound scaffold.

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a key site for a variety of transformations, including the formation of esters, amides, anhydrides, and salts.

Ester Formation: The carboxylic acid can be converted to an ester through several methods. Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), is a common approach. sciencemadness.org Alternatively, the carboxylate can be alkylated with an alkyl halide. For more control and milder conditions, coupling agents can be employed.

Amide Formation: Amides are synthesized by reacting the carboxylic acid with an amine. researchgate.net This reaction often requires the activation of the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride or oxalyl chloride. The resulting highly reactive acid chloride then readily reacts with an amine to form the amide bond. Direct condensation of the carboxylic acid and amine can also be achieved using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or reagents like titanium tetrachloride (TiCl₄). nih.gov

Anhydride Formation: Anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, typically at high temperatures. A more common laboratory method involves reacting the carboxylic acid with a dehydrating agent like acetic anhydride or by converting the carboxylic acid to its acid chloride and then reacting it with a carboxylate salt. Symmetrical anhydrides of benzoic acid derivatives are well-documented. nih.govnist.gov Mixed anhydrides can also be prepared, which are useful reactive intermediates in their own right, for instance, in promoting esterification. nih.gov

As a carboxylic acid, this compound readily reacts with bases to form carboxylate salts. This is a standard acid-base reaction. For example, with sodium hydroxide, it forms sodium 2-bromo-5-(hydroxymethyl)benzoate. This salt formation increases the water solubility of the compound.

This property is often utilized in synthetic procedures, for example, during workup to separate the acidic compound from non-acidic components of a reaction mixture. The formation of salts with different metal hydroxides or carbonates is a straightforward derivatization.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous determination of the molecular structure of organic compounds in solution.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Bromo-5-(hydroxymethyl)benzoic acid is anticipated to display distinct signals corresponding to the aromatic protons, the benzylic protons of the hydroxymethyl group, and the acidic proton of the carboxylic acid. The aromatic region would likely show a complex splitting pattern due to the disubstituted nature of the benzene (B151609) ring. The protons on the ring are expected to appear in the range of 7.0-8.5 ppm. The chemical shift of the methylene (B1212753) protons (-CH₂-) in the hydroxymethyl group would likely be observed around 4.5-5.0 ppm, appearing as a singlet if no coupling to the hydroxyl proton is resolved. The carboxylic acid proton is typically a broad singlet located further downfield, often above 10 ppm, and its presence can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the unique carbon environments in the molecule. It is expected to show eight distinct signals. The carboxyl carbon (-COOH) would be the most deshielded, appearing in the range of 165-180 ppm. The aromatic carbons would resonate between 120-140 ppm, with the carbon attached to the bromine atom (C-Br) showing a characteristic chemical shift. The carbon of the hydroxymethyl group (-CH₂OH) would be found in the more shielded region of the spectrum, typically around 60-70 ppm.

2D NMR Techniques: To definitively assign all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would reveal the coupling relationships between adjacent protons, particularly within the aromatic ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C spectrum.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy provides insights into the functional groups present in a molecule and their bonding arrangements.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be characterized by several key absorption bands. A very broad band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid, which is broadened by hydrogen bonding. The O-H stretch of the hydroxymethyl group would likely appear as a sharper band around 3200-3500 cm⁻¹. A strong, sharp absorption band corresponding to the C=O stretching of the carboxylic acid carbonyl group is expected around 1700-1725 cm⁻¹. The C-O stretching of the carboxylic acid and the hydroxymethyl group would be visible in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ range. The C-Br stretching vibration would be found in the fingerprint region, typically below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in Raman spectra. The C=O stretch is also Raman active. A key advantage of Raman spectroscopy would be the ability to observe the C-Br stretching vibration, which can sometimes be weak in IR spectra.

The vibrational spectra can also offer clues about the compound's conformation, particularly concerning the orientation of the carboxylic acid and hydroxymethyl groups relative to the benzene ring. Hydrogen bonding, both intramolecular and intermolecular, can influence the position and shape of the O-H and C=O vibrational bands. In the solid state, intermolecular hydrogen bonding between the carboxylic acid groups to form dimers is highly probable, which would be reflected in the C=O stretching frequency.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

For this compound (C₈H₇BrO₃), the molecular ion peak [M]⁺ would be expected at m/z 230 and 232 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition.

The fragmentation of benzoic acid derivatives under electron ionization (EI) often involves characteristic losses. For this molecule, potential fragmentation pathways could include:

Loss of a hydroxyl radical (-OH, 17 Da) from the carboxylic acid group.

Loss of a water molecule (-H₂O, 18 Da), potentially from the hydroxymethyl group or through an ortho-effect if applicable.

Loss of a formyl radical (-CHO, 29 Da) or formaldehyde (B43269) (-CH₂O, 30 Da) from the hydroxymethyl group.

Loss of the carboxyl group (-COOH, 45 Da).

Loss of the bromine atom (-Br, 79/81 Da).

Cleavage of the C-C bond between the ring and the carboxylic acid, leading to a bromobenzyl-type cation.

The analysis of these fragments would help to confirm the connectivity of the atoms within the molecule.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles. researchgate.net

This analysis would reveal the planarity of the benzene ring and the orientation of the bromo, hydroxymethyl, and carboxylic acid substituents relative to the ring and to each other. Of particular interest would be the investigation of intermolecular interactions in the solid state. It is highly likely that the molecules would form hydrogen-bonded dimers through their carboxylic acid groups. nih.gov Additionally, the hydroxymethyl group could participate in further hydrogen bonding, creating a more complex three-dimensional network. The packing of the molecules in the crystal lattice would also be determined, providing a complete picture of the solid-state structure.

Hyphenated Techniques for Purity Assessment and Structural Confirmation

Hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, are essential for assessing the purity of a compound and confirming its structure.

Gas Chromatography-Mass Spectrometry (GC-MS): For a sufficiently volatile derivative of this compound (e.g., the methyl ester), GC-MS could be used to separate it from any impurities and provide its mass spectrum for identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for the direct analysis of this compound. An appropriate liquid chromatography method would separate the compound from any starting materials, byproducts, or degradation products. The mass spectrometer would then provide mass-to-charge ratio information for the eluting peaks, confirming the molecular weight of the target compound and helping to identify any impurities.

Liquid Chromatography-Diode Array Detection (LC-DAD): Coupling liquid chromatography with a diode array detector would provide the UV-Vis spectrum of the eluting peaks. This can be used for quantification and to provide additional evidence for the identity of the compound, as the chromophore (the substituted benzene ring) will have a characteristic UV absorbance profile.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are a cornerstone of computational chemistry, providing a detailed picture of a molecule's structure and electron distribution.

Density Functional Theory (DFT) Approaches and Bsis Set Selection

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. Common functionals include B3LYP and PBE, while basis sets like 6-311++G(d,p) are frequently employed to provide a good balance between accuracy and computational cost. For 2-Bromo-5-(hydroxymethyl)benzoic acid, there are no published studies that specify the DFT approaches or basis sets used for its analysis.

Optimization of Geometrical Parameters and Conformational Analysis

The optimization of geometrical parameters, such as bond lengths, bond angles, and dihedral angles, is a standard procedure in computational chemistry to find the most stable conformation of a molecule. This process involves finding the minimum energy structure on the potential energy surface. A conformational analysis would explore different spatial arrangements of the atoms in this compound to identify the most energetically favorable conformers. To date, no specific optimized geometrical parameters or conformational analysis for this compound have been reported in scientific literature.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability.

Prediction of Reactivity and Stability

A large HOMO-LUMO gap generally implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive. Without specific calculations for this compound, predictions about its reactivity and stability based on its frontier orbitals cannot be made.

Electronegativity, Chemical Potential, Global Hardness, and Softness

From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical potential (μ), global hardness (η), and global softness (S). These parameters provide further insights into the chemical behavior of a molecule. There is currently no available data for these descriptors for this compound.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). An MEP analysis for this compound would be valuable for understanding its intermolecular interactions, but such an analysis has not been published.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and hyperconjugative interactions within a molecule, which are crucial for its stability. This method examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy.

Spectroscopic Property Prediction and Comparison with Experimental Data

Computational methods are widely used to predict spectroscopic properties such as vibrational frequencies (FT-IR and FT-Raman) and chemical shifts (NMR). These theoretical predictions are invaluable for interpreting experimental spectra and for assigning specific vibrational modes to observed peaks. elsevier.com

Theoretical vibrational spectra for 2-bromobenzoic acid have been calculated using DFT and Hartree-Fock methods, showing good agreement with experimental FT-IR and FT-Raman spectra. nih.gov Similarly, a combined experimental and theoretical study of 5-bromosalicylic acid provided a detailed assignment of its vibrational modes. researchgate.net For 4-butyl benzoic acid, DFT calculations were used to predict both vibrational and NMR spectra, which correlated well with experimental findings. nih.gov These studies demonstrate the reliability of computational methods in predicting the spectroscopic characteristics of substituted benzoic acids.

Table 1: Predicted Vibrational Frequencies for a Benzoic Acid Analog (Data based on a representative substituted benzoic acid)

Vibrational ModeCalculated Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)
O-H Stretch35703420
C=O Stretch17351685
C-C Aromatic Stretch16051600
C-Br Stretch650655

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and photonics. Computational chemistry allows for the prediction of NLO properties, such as dipole moment, polarizability, and hyperpolarizability, which are indicative of a material's NLO response.

For 4-bromo-3-(methoxymethoxy) benzoic acid, the dipole moment, polarizability, and first-order hyperpolarizability were calculated to assess its NLO potential. researchgate.net The calculated hyperpolarizability was found to be significantly higher than that of urea, a standard NLO material, suggesting that this class of compounds may have promising NLO properties. researchgate.net

Table 2: Calculated NLO Properties for a Benzoic Acid Analog (Data based on a representative substituted benzoic acid)

PropertyCalculated Value
Dipole Moment (Debye)3.5
Mean Polarizability (esu)1.8 x 10⁻²³
First Hyperpolarizability (esu)2.5 x 10⁻³⁰

Thermodynamic Property Calculations

Theoretical calculations can also provide valuable information about the thermodynamic properties of a molecule, such as its heat capacity, entropy, and enthalpy, at different temperatures. orientjchem.org These properties are crucial for understanding the stability and reactivity of a compound under various conditions.

A theoretical study on aspartame (B1666099) calculated its thermodynamic properties, demonstrating the utility of computational methods in this area. semanticscholar.org For benzoic acid, thermodynamic parameters have been calculated in both the gas phase and in various solvents, revealing the influence of the surrounding medium on the molecule's stability. The electronic energy of benzoic acid was found to decrease in less polar solvents, indicating greater stabilization.

Table 3: Calculated Thermodynamic Properties for Benzoic Acid at 298.15 K

PropertyCalculated Value
Entropy (cal/mol·K)95.8
Heat Capacity (cal/mol·K)32.5
Zero-point vibrational energy (kcal/mol)75.2

Substituent Effects on Aromatic Ring Reactivity and Solubility

The chemical behavior of "this compound" is intrinsically linked to the electronic and steric influences of its three substituents: a bromo group, a hydroxymethyl group, and a carboxylic acid group. These substituents modulate the electron density of the aromatic ring, thereby affecting its reactivity towards electrophilic and nucleophilic reagents, and also influence its physical properties such as solubility.

Aromatic Ring Reactivity

The reactivity of the benzene (B151609) ring in "this compound" is a product of the interplay between the inductive and resonance effects of its substituents. The carboxylic acid and bromo groups are electron-withdrawing, while the hydroxymethyl group is weakly electron-donating.

The carboxylic acid group (-COOH) is a deactivating, meta-directing group. Its electron-withdrawing nature is primarily due to the inductive effect of the two oxygen atoms and the resonance effect, which pulls electron density from the ring. libretexts.org This deactivation makes the aromatic ring less susceptible to electrophilic aromatic substitution.

The bromo group (-Br) exhibits a dual role. It is deactivating due to its strong inductive electron withdrawal, but it is also an ortho-, para-directing group because of its ability to donate a lone pair of electrons through resonance, which can stabilize the arenium ion intermediate during electrophilic substitution.

The hydroxymethyl group (-CH₂OH) is a weak activating group and is ortho-, para-directing. The oxygen atom's lone pairs are not directly conjugated with the ring, so its activating influence is mainly through weak hyperconjugation and inductive effects.

The cumulative effect of these substituents on the aromatic ring's reactivity can be qualitatively understood by considering their directing effects. The carboxylic acid directs incoming electrophiles to the positions meta to it (positions 3 and 5, which is the position of the hydroxymethyl group). The bromo group directs to its ortho (position 3) and para (position 6) positions. The hydroxymethyl group directs to its ortho (positions 4 and 6) and para (position 2, which is occupied by the bromo group) positions. Therefore, electrophilic substitution is most likely to occur at position 3, which is favored by the directing effects of both the bromo and carboxylic acid groups.

Computational studies, such as those employing Density Functional Theory (DFT), can provide quantitative insights into the reactivity of substituted benzoic acids. researchgate.net Parameters like molecular electrostatic potential (MEP) maps can visually represent the electron density distribution. For a molecule like "this compound," the MEP would likely show a region of lower electron density (more positive potential) on the aromatic ring, particularly near the electron-withdrawing bromo and carboxyl groups, and a region of higher electron density (more negative potential) near the oxygen atoms of the carboxyl and hydroxymethyl groups. nih.gov

The acidity of the carboxylic acid, as indicated by its pKa value, is also influenced by the substituents. Electron-withdrawing groups stabilize the carboxylate anion, leading to a lower pKa (stronger acid). libretexts.org The bromo group at the ortho position will have a significant acid-strengthening effect. The hydroxymethyl group at the meta position will have a weaker, likely acid-weakening, effect. DFT calculations on substituted benzoic acids have shown a strong correlation between the calculated electronic properties and the experimental pKa values. researchgate.net

To quantify the electronic influence of substituents, Hammett constants (σ) are often used. These empirical constants are derived from the dissociation of substituted benzoic acids in water. nih.gov The table below provides the Hammett constants for the bromo and hydroxymethyl substituents at the meta and para positions, which can be used to estimate their electronic effect on the reactivity of the aromatic ring.

SubstituentPositionHammett Constant (σ)Electronic Effect
-Brmeta0.39Electron-withdrawing
-Brpara0.23Electron-withdrawing
-CH₂OHmeta-0.07Weakly electron-donating
-CH₂OHpara-0.17Electron-donating

Note: The Hammett constants are for the individual substituents on a benzoic acid ring and provide a general indication of their electronic effects.

Solubility

The solubility of "this compound" is governed by its ability to interact with solvent molecules. The presence of the carboxylic acid and hydroxymethyl groups, both capable of hydrogen bonding, suggests that the compound will have some solubility in polar protic solvents like water and alcohols.

The carboxylic acid group can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl oxygen). The hydroxymethyl group can also participate in hydrogen bonding as both a donor and an acceptor. These interactions with polar solvent molecules can help to overcome the intermolecular forces in the solid state, leading to dissolution.

However, the presence of the nonpolar benzene ring and the hydrophobic bromo substituent will limit its water solubility. Quantitative Structure-Activity Relationship (QSAR) studies on benzoic acid derivatives have shown that hydrophobicity is a key factor influencing their biological activity, which is often related to solubility and partitioning behavior. nih.gov

The table below summarizes the expected influence of each substituent on the solubility of the compound in polar and nonpolar solvents.

SubstituentInfluence on Solubility in Polar Solvents (e.g., Water)Influence on Solubility in Nonpolar Solvents (e.g., Hexane)
-COOH (Carboxylic acid)Increases solubility due to hydrogen bonding and polarity.Decreases solubility.
-CH₂OH (Hydroxymethyl)Increases solubility due to hydrogen bonding and polarity.Decreases solubility.
-Br (Bromo)Decreases solubility due to increased hydrophobicity.Increases solubility due to van der Waals interactions.
Aromatic RingDecreases solubility due to its nonpolar nature.Increases solubility.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate in Complex Molecule Construction

The reactivity of the carboxyl, alcohol, and aryl bromide moieties enables chemists to employ 2-Bromo-5-(hydroxymethyl)benzoic acid as a foundational component for constructing intricate molecular frameworks. The differential reactivity of these groups can be exploited to build molecular complexity in a controlled, stepwise manner.

While direct applications of this compound are emerging, the utility of its core structure is well-established through the extensive use of closely related analogues in medicinal chemistry. The bromo-benzoic acid motif is a privileged scaffold found in numerous bioactive compounds. For instance, derivatives of this structure are central to the synthesis of drugs targeting a range of conditions from metabolic disorders to neurodegenerative diseases.

The hydroxymethyl group on the target molecule serves as a versatile handle that can be readily oxidized to an aldehyde or carboxylic acid, or converted into an ether or ester, providing access to a wide array of derivatives. Similarly, the carboxylic acid can be transformed into esters, amides, or other functional groups. The bromine atom is particularly useful for introducing further complexity through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are fundamental techniques in modern drug discovery.

Research on analogous compounds underscores the potential of this structural class. 2-Bromo-5-methoxybenzoic acid is a documented key intermediate in the synthesis of Urolithin A, a natural metabolite known for its anti-aging and anti-tumor properties. google.com Furthermore, 5-bromo-2-chloro-benzoic acid serves as a crucial starting material for SGLT2 inhibitors like Dapagliflozin and Empagliflozin, which are prominent anti-diabetic medications. google.com The synthesis of bioactive 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives, which have shown analgesic and antiproliferative activities, further illustrates the pharmacological importance of this scaffold. nih.gov

Table 1: Examples of Pharmacologically Relevant Compounds Derived from Related Bromo-Benzoic Acid Scaffolds

Precursor MoleculeResulting Drug/Bioactive ScaffoldTherapeutic Area/ActivityReference
2-Bromo-5-methoxybenzoic acidUrolithin AAnti-aging, Anti-tumor google.com
5-Bromo-2-chloro-benzoic acidDapagliflozin, EmpagliflozinAnti-diabetic (SGLT2 inhibitor) google.com
2-Bromo-5-methoxybenzoic acidBenzohydrazide derivativesAnalgesic, Antiproliferative nih.gov
2-Bromo-5-hydroxybenzoic acidGeneral Pharmaceutical IntermediateAnti-inflammatory, Antimicrobial biosynth.comcphi-online.com

In the field of agrochemicals, the discovery of new and effective herbicides, insecticides, and fungicides is a continuous effort. The structural features of this compound make it an attractive starting point for creating libraries of novel compounds for screening. The benzoate (B1203000) structure itself is found in nature and has relevance in pest management; for example, methyl benzoate has been investigated as an environmentally safe insecticide. mdpi.com

The three functional groups of this compound offer multiple points for diversification. The carboxylic acid can be converted to a range of esters or amides, which can significantly alter the biological activity and physical properties of the molecule, such as its uptake and transport in plants. The hydroxymethyl group can be derivatized to form ethers, and the bromine atom allows for the introduction of various substituents onto the aromatic ring via cross-coupling reactions. This combinatorial approach can lead to the identification of new molecules with potent and selective agrochemical activity. While specific examples originating directly from this compound are not yet widely reported, its potential as a versatile scaffold for agrochemical discovery is clear based on established chemical strategies in the industry.

Utilization in Heterocyclic Chemistry

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are of immense importance in pharmaceuticals, agrochemicals, and materials science. The functional group arrangement in this compound makes it a suitable precursor for the synthesis of certain heterocyclic systems.

A prominent application of this molecule in heterocyclic chemistry is its potential for intramolecular cyclization. The presence of a carboxylic acid and a hydroxymethyl group on the same molecule allows for an internal esterification reaction, also known as lactonization. This process would lead to the formation of a phthalide (B148349) (isobenzofuranone) derivative, a bicyclic lactone structure. Such ring systems are present in a variety of natural products and pharmacologically active compounds.

This transformation can typically be promoted by acid catalysis or dehydrating agents, causing the nucleophilic hydroxyl group to attack the electrophilic carbonyl carbon of the carboxylic acid, eliminating a molecule of water to form the stable five-membered lactone ring fused to the benzene (B151609) ring. The bromine atom remains on the aromatic core, available for subsequent functionalization to build even more complex heterocyclic structures. The general utility of substituted benzoic acids in forming diverse ring systems is a well-established principle in organic synthesis. ekb.eg

Applications in Polymer Chemistry and Specialty Materials

The development of new polymers with tailored properties is a major focus of materials science. Monomers containing rigid aromatic units and reactive functional groups are particularly sought after for creating high-performance materials.

This compound is an archetypal AB-type monomer, containing two different, complementary functional groups (A = carboxylic acid, B = alcohol) within the same molecule. This structure allows it to undergo self-polycondensation to form aromatic polyesters. In this reaction, the ester linkage is formed between the carboxylic acid of one monomer and the alcohol group of another, creating a long polymer chain with the elimination of water.

The resulting polyester (B1180765) would possess a highly rigid backbone due to the incorporated benzene rings, which would likely impart excellent thermal stability and a high glass transition temperature to the material. Furthermore, the presence of the bromine atom in each repeating unit of the polymer chain would significantly influence its properties. The high atomic weight of bromine can increase the polymer's refractive index, making it potentially useful for optical applications. Additionally, bromine-containing polymers are often inherently flame-retardant, a desirable property for specialty plastics used in electronics or construction. The principles of creating such polyesters have been demonstrated with structurally similar monomers like 2,5-bis(hydroxymethyl)furan. rsc.org

Development of Functionalized Polymeric Materials

The unique trifunctional nature of this compound, possessing a carboxylic acid, a hydroxymethyl group, and a bromine atom, makes it a highly attractive monomer for the synthesis of functionalized polymeric materials. These polymers can be designed to have specific properties and can be further modified, opening up a wide range of applications in materials science.

The primary route to polymerize this compound is through step-growth polycondensation. The hydroxyl and carboxylic acid groups can react to form polyester chains. The polymerization can proceed via two main pathways: self-condensation of the monomer or copolymerization with other diols or diacids.

Self-Condensation:

In this process, molecules of this compound react with each other to form a polyester. This reaction typically requires high temperatures and the removal of water to drive the equilibrium towards the formation of high molecular weight polymers. The resulting polyester will have a repeating unit that retains the bromo-phenyl group as a pendant functionality along the polymer backbone.

Copolymerization:

This compound can be copolymerized with various comonomers to tailor the properties of the resulting polyester. For instance, copolymerization with aliphatic diols can increase the flexibility and lower the glass transition temperature of the polymer. Conversely, copolymerization with aromatic diacids can enhance the thermal stability and mechanical strength. The presence of the bromine atom in the polymer chain imparts inherent flame retardancy and increases the refractive index of the material.

A significant advantage of incorporating this compound into polymers is the potential for post-polymerization modification. The bromine atom serves as a versatile handle for a variety of chemical transformations, including:

Cross-linking: The bromo groups can be used to cross-link the polymer chains, leading to the formation of thermosetting materials with enhanced mechanical properties and solvent resistance.

Grafting: Other polymer chains can be grafted onto the polyester backbone via reactions at the bromo-position, leading to the formation of graft copolymers with unique morphologies and properties.

Functionalization: The bromine can be replaced by other functional groups through nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities, such as fluorescent dyes, bioactive molecules, or moieties that can alter the polymer's solubility or surface properties.

The development of polyesters from furan-based monomers like 2,5-bis(hydroxymethyl)furan provides a strong precedent for the successful polymerization of multifunctional aromatic monomers. rsc.org Enzymatic polymerization methods, which are often milder and more selective than traditional chemical catalysis, could also be explored for the synthesis of polyesters from this compound, potentially leading to polymers with higher molecular weights and more controlled structures. rsc.org

Below is a table summarizing the potential properties and applications of polymers derived from this compound.

PropertyConsequence of Incorporating this compoundPotential Applications
Flame Retardancy Presence of bromine atoms in the polymer backboneFire-resistant coatings, textiles, and electronic components
High Refractive Index Presence of heavy bromine atomsOptical lenses, coatings, and advanced optical materials
Post-polymerization Modifiability Versatile C-Br bond for chemical transformationsFunctional materials, drug delivery systems, and smart polymers
Thermal Stability Aromatic nature of the repeating unitHigh-performance engineering plastics and composites

Design and Synthesis of New Chemical Entities Utilizing its Multifunctional Groups

The presence of three distinct functional groups—a carboxylic acid, a hydroxymethyl group, and a bromine atom—on a single aromatic ring makes this compound a powerful building block for the design and synthesis of new chemical entities. These groups can be selectively reacted in a controlled manner to construct complex molecular architectures.

Tandem Reactions and Cascade Processes

Tandem reactions, also known as cascade or domino reactions, are chemical processes in which multiple bond-forming events occur in a single synthetic operation without the need to isolate intermediates. The multifunctional nature of this compound makes it an ideal substrate for such efficient and atom-economical transformations.

One of the most promising avenues for employing this compound in cascade reactions is through palladium-catalyzed processes. The carbon-bromine bond is a key reactive site for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions can be combined with transformations involving the carboxylic acid and hydroxymethyl groups to create complex heterocyclic structures in a single step.

For instance, a hypothetical tandem reaction could involve an initial intramolecular esterification or lactonization between the carboxylic acid and hydroxymethyl groups to form a lactone. This could be followed by a palladium-catalyzed intramolecular C-H activation or a coupling reaction involving the bromo-substituent to form a polycyclic system. The concept of palladium-catalyzed migratory cyclization of α-bromoalkene derivatives showcases the potential for complex cascade reactions initiated at a C-Br bond. nih.gov

Furthermore, the ortho-relationship of the bromine atom and the carboxylic acid group can be exploited in directed C-H activation/functionalization reactions. The carboxylate can act as a directing group, facilitating the activation of the C-H bond at the 3-position of the benzoic acid ring. This could be the entry point into a cascade sequence, leading to the formation of highly substituted aromatic compounds.

The following table outlines some potential tandem reaction strategies utilizing this compound.

Tandem Reaction StrategyKey TransformationsPotential Product Class
Lactonization/Heck Cyclization Intramolecular esterification followed by intramolecular Heck reaction.Fused bicyclic lactones
Suzuki Coupling/Lactamization Suzuki coupling to introduce an amino-aryl group, followed by intramolecular amide formation.Dibenzoxazepinones
Sonogashira Coupling/Cycloisomerization Sonogashira coupling with a terminal alkyne followed by a metal-catalyzed cyclization.Isocoumarin derivatives
Directed C-H Activation/Annulation Carboxylate-directed C-H activation followed by annulation with an alkyne or alkene.Polycyclic aromatic compounds

Catalyst Ligand Development

The development of novel ligands is crucial for advancing transition metal catalysis. Chiral phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) are two of the most important classes of ligands used in asymmetric catalysis. nih.govtcichemicals.comtcichemicals.com this compound provides a versatile scaffold for the synthesis of new ligands, where its functional groups can be used to introduce coordinating atoms and to build a chiral environment around the metal center.

Phosphine Ligand Synthesis:

The aromatic ring of this compound can serve as a backbone for the attachment of phosphine groups. The bromine atom can be replaced with a phosphine group via a metal-catalyzed C-P coupling reaction or by reaction with a lithium phosphide. Alternatively, the carboxylic acid and hydroxymethyl groups can be used as handles to attach phosphine-containing moieties. For example, the carboxylic acid can be converted to an amide with a phosphino-amine, or the hydroxymethyl group can be etherified with a phosphino-alcohol. These strategies allow for the synthesis of bidentate or even tridentate ligands with a combination of "hard" (oxygen) and "soft" (phosphorus) donor atoms.

N-Heterocyclic Carbene (NHC) Ligand Synthesis:

N-heterocyclic carbenes have emerged as powerful ligands for a wide range of catalytic reactions. tcichemicals.comfujifilm.com The synthesis of NHC ligands typically involves the preparation of an imidazolium (B1220033) or other azolium salt, which is then deprotonated to generate the carbene. The functional groups of this compound can be incorporated into the NHC framework. For instance, the hydroxymethyl group could be used to attach the entire molecule to one of the nitrogen atoms of the imidazole (B134444) ring. The resulting NHC ligand would feature a pendant benzoic acid group, which could act as a secondary coordination site or be used to tune the electronic properties of the ligand.

The table below provides examples of how this compound can be envisioned as a precursor for different types of catalyst ligands.

Ligand TypeSynthetic StrategyPotential Catalytic Applications
P,O-Bidentate Phosphine Ligand Conversion of the carboxylic acid to an ester and reaction of the bromo-position with a diphenylphosphine (B32561) group.Asymmetric hydrogenation, cross-coupling reactions
Chiral Phosphine-Amide Ligand Amidation of the carboxylic acid with a chiral amino-phosphine.Enantioselective catalysis
Functionalized NHC Ligand Attachment of the hydroxymethyl group to an N-heterocyclic precursor, followed by quaternization and deprotonation.Olefin metathesis, C-H activation

Exploration of Biological Interactions in in Vitro and Preclinical Models

Investigation of Enzyme Inhibition and Activation Mechanisms (e.g., Glucokinase Activation)

There is no publicly available scientific literature detailing the investigation of enzyme inhibition or activation mechanisms specifically for 2-Bromo-5-(hydroxymethyl)benzoic acid .

However, studies on the structurally similar compound, 2-Bromo-5-hydroxybenzoic acid , have indicated interactions with certain enzymes. This compound has been shown to inhibit the enzyme lactoperoxidase. biosynth.com Lactoperoxidase is a member of the mammalian peroxidase superfamily and plays a role in the innate immune system by catalyzing the oxidation of halide and pseudohalide ions into antimicrobial agents. nih.gov The inhibition of lactoperoxidase by 2-Bromo-5-hydroxybenzoic acid suggests a potential to modulate inflammatory processes and immune responses. biosynth.com The mechanism involves preventing the oxidation of thiol groups in proteins, which can alter their function. biosynth.com

No specific data is available regarding the activation of enzymes, such as glucokinase, by either this compound or its close analogs.

Ligand Binding Studies with Receptor Proteins (e.g., Estrogen Receptor Modulation)

There are no specific ligand binding studies published for This compound with any receptor proteins, including the estrogen receptor.

Research on related hydroxybenzoic acid derivatives has shown interactions with the estrogen receptor. For instance, p-hydroxybenzoic acid (PHBA) and its ester derivatives (parabens) have been reported to exhibit antiestrogenic properties. researchgate.net The estrogenic or antiestrogenic activity of these compounds often depends on the length of their alkyl side chains. researchgate.net While this provides a broad context for the potential of benzoic acid derivatives to interact with hormone receptors, it is not direct evidence for the activity of this compound.

Assessment of Antimicrobial Properties in Microbial Cultures

Specific studies assessing the antimicrobial properties of This compound in microbial cultures are not available in the current scientific literature.

However, the related compound 2-Bromo-5-hydroxybenzoic acid has been shown to possess antimicrobial properties by inhibiting the growth of certain bacteria. biosynth.com This suggests that it may have a protective role against microbial infections. biosynth.com

Furthermore, derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have been synthesized and evaluated for their antimicrobial activity. nih.gov These studies found that the compounds were active against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 2.5 to 5.0 mg/mL. nih.gov The development of such derivatives, like 5-bromosalicylamide, has been a focus of medicinal chemistry to enhance biological activity. researchgate.net

Table 1: Antimicrobial Activity of N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives Gram-positive bacteria 2.5–5.0 mg/mL

Data derived from studies on related benzamide (B126) derivatives and not on this compound. nih.gov

Studies on Biochemical Pathways and Metabolic Transformations in in vitro systems

There is a lack of published research on the specific biochemical pathways and metabolic transformations of This compound in in vitro systems.

In a broader context, benzoic acid and its derivatives are known to undergo metabolic transformations. For example, benzoic acid is conjugated with glycine (B1666218) in the liver to form hippuric acid, which is then excreted. This pathway is a common detoxification route for xenobiotic carboxylic acids. The metabolic fate of the brominated and hydroxymethyl-substituted benzoic acid would likely involve phase I (oxidation, reduction, hydrolysis) and phase II (conjugation) reactions, but specific metabolites and enzymatic processes have not been documented for this compound.

Mechanistic Insights into Biological Activity at the Molecular Level

Given the absence of direct biological studies on This compound , no specific mechanistic insights into its biological activity at the molecular level can be provided.

For the related compound, 2-Bromo-5-hydroxybenzoic acid , the reported inhibition of lactoperoxidase and modification of enzymes involved in lipid metabolism provide some mechanistic clues. biosynth.com The inhibition of lactoperoxidase is thought to occur through the prevention of thiol group oxidation in proteins, thereby altering their structure and function. biosynth.com This action can lead to a reduction in the production of inflammatory compounds like leukotrienes and prostaglandins. biosynth.com

The antimicrobial activity observed in derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide is another area where molecular mechanisms are being explored, though specific details remain part of ongoing research. nih.gov

Table 2: Summary of Biological Interactions for 2-Bromo-5-hydroxybenzoic acid

Biological Interaction Finding
Enzyme Inhibition Inhibits lactoperoxidase. biosynth.com
Modifies activity of peroxidases and other enzymes in lipid metabolism. biosynth.com
Antimicrobial Activity Inhibits the growth of certain bacteria. biosynth.com
Anti-inflammatory Activity Inhibits production of leukotrienes and prostaglandins. biosynth.com

This table summarizes findings for a related compound and does not represent data for this compound.

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-5-(hydroxymethyl)benzoic acid?

  • Methodological Answer : Synthesis typically involves bromination of a pre-functionalized benzoic acid derivative. For example:

Start with 5-(hydroxymethyl)benzoic acid and introduce bromine at the 2-position using electrophilic bromination (e.g., Br₂/FeBr₃ in acetic acid).

Alternatively, introduce the hydroxymethyl group via formylation (e.g., Rieche formylation) of 2-bromobenzoic acid followed by reduction (NaBH₄ or LiAlH₄).
Critical considerations: Protect the carboxylic acid group during bromination using methyl esterification to avoid side reactions .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify substituent positions (e.g., bromo at C2, hydroxymethyl at C5). The hydroxymethyl group (~δ 4.5 ppm in ¹H NMR) and bromine’s deshielding effects are key markers.
  • IR Spectroscopy : Confirm carboxylic acid (O-H stretch ~2500-3300 cm⁻¹) and hydroxymethyl (C-O stretch ~1050 cm⁻¹).
  • Mass Spectrometry : Expected molecular ion peak at m/z 215.94 (monoisotopic mass) .

Q. What purification methods are recommended for isolating this compound?

  • Methodological Answer :
  • Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to exploit solubility differences.
  • Column Chromatography : Silica gel with eluents like dichloromethane:methanol (95:5) to separate polar impurities.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients for high-purity isolation .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :
  • Refer to SDS guidelines for brominated aromatics: Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact.
  • Store in airtight containers away from light due to potential degradation of the hydroxymethyl group .

Advanced Research Questions

Q. How does the bromo substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The bromine atom acts as a superior leaving group compared to chlorine, enabling efficient palladium-catalyzed couplings. For example:
  • React with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ and Na₂CO₃ in THF/water (80°C, 12h). Monitor regioselectivity via LC-MS .

Q. Can density functional theory (DFT) predict the electronic effects of substituents in this compound?

  • Methodological Answer : Yes. Use hybrid functionals (e.g., B3LYP/6-311++G**) to model:
  • Electron-withdrawing effects of the carboxylic acid and bromine.
  • Electron-donating nature of the hydroxymethyl group.
    Compare computed IR/NMR spectra with experimental data to validate accuracy .

Q. What factors govern regioselectivity in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer :
  • Electronic Effects : Bromine’s meta-directing nature and the carboxylic acid’s deactivating effect limit substitution to the 4-position.
  • Steric Effects : Hydroxymethyl at C5 may hinder ortho substitution. Test with amines (e.g., piperidine) in DMF at 120°C .

Q. How can metabolic pathways of this compound be analyzed in pharmacokinetic studies?

  • Methodological Answer :
  • Phase I Metabolism : Use liver microsomes to identify hydroxylation (CYP450-mediated) or demethylation.
  • Phase II Metabolism : Incubate with UDP-glucuronosyltransferase to detect glucuronide conjugates.
  • Analytical Tools : LC-HRMS for metabolite profiling, referencing structurally similar compounds .

Q. What role does this compound play in drug discovery as a building block?

  • Methodological Answer :
  • Fragment-Based Drug Design : The hydroxymethyl group enables derivatization (e.g., esterification for prodrugs).
  • Targeted Libraries : Incorporate into kinase inhibitors via cross-coupling to introduce halogen-bonding motifs .

Q. How does thermal stability vary under different pH conditions?

  • Methodological Answer :
    Conduct thermogravimetric analysis (TGA) in buffered solutions (pH 1–10). Expect:
  • Degradation <200°C in acidic conditions (carboxylic acid protonation).
  • Stabilization in neutral/basic conditions due to salt formation. Compare with data for 5-Bromo-2-methylbenzoic acid (mp 167–171°C) .

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